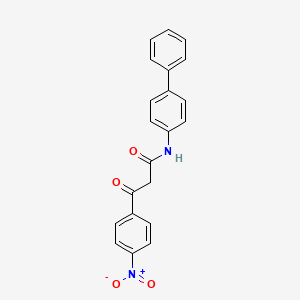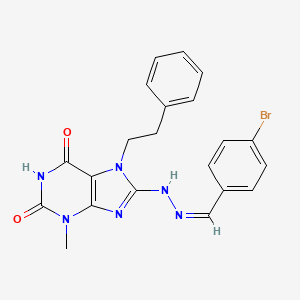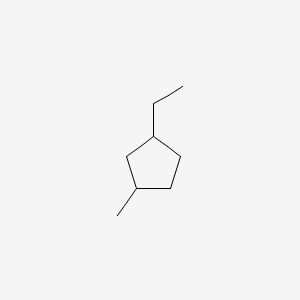![molecular formula C12H13Cl3N2O4 B11994702 N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]butanamide](/img/structure/B11994702.png)
N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]butanamide is a chemical compound with the molecular formula C12H13Cl3N2O4 and a molecular weight of 355.607 g/mol . This compound is known for its unique structure, which includes a trichloromethyl group, a nitrophenoxy group, and a butanamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]butanamide typically involves the reaction of 3-nitrophenol with 2,2,2-trichloroethyl butanoate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Analyse Des Réactions Chimiques
N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]butanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Applications De Recherche Scientifique
N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]butanamide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]butanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloromethyl group can also participate in nucleophilic substitution reactions, affecting the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]butanamide can be compared with similar compounds such as:
N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]butanamide: This compound has a similar structure but with the nitro group in the para position, which can affect its reactivity and biological activity.
N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide:
Propriétés
Formule moléculaire |
C12H13Cl3N2O4 |
|---|---|
Poids moléculaire |
355.6 g/mol |
Nom IUPAC |
N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]butanamide |
InChI |
InChI=1S/C12H13Cl3N2O4/c1-2-4-10(18)16-11(12(13,14)15)21-9-6-3-5-8(7-9)17(19)20/h3,5-7,11H,2,4H2,1H3,(H,16,18) |
Clé InChI |
BOXPMWYWXSHDQN-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=CC(=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propyl 4-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11994621.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11994634.png)

![2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol](/img/structure/B11994646.png)
![Diethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11994647.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11994650.png)

![5-(4-chlorophenyl)-4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11994652.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11994658.png)
![4-((E)-{[3-(2,4-Dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B11994661.png)
![methyl 4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B11994669.png)


![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11994701.png)
